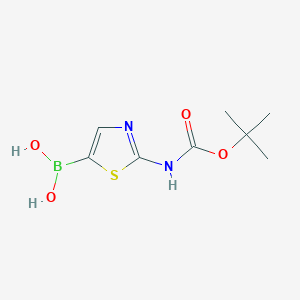
2-(Boc-amino)thiazole-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Boc-amino)thiazole-5-boronic acid” is a chemical compound that is part of the thiazole family. Thiazoles are a group of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is a boronic acid, which means it contains a boron atom. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, hydroxamic acids, etc .
Wissenschaftliche Forschungsanwendungen
Antimalarial Research : Thiazole-derived N-Boc amino acids, including 2-(Boc-amino)thiazole-5-boronic acid, have been synthesized and evaluated for antimalarial activity against Plasmodium falciparum. These compounds, particularly 3f and 3g, demonstrated moderate to good antimalarial activity, showing inhibitory concentrations (IC50) of 3.45 µM and 4.89 µM respectively against Plasmodium falciparum, indicating their potential as targeted antimalarials (Karade, Acharya, Sathe, & Kaushik, 2008).
Organometallic Peptide Research : The thiazolium peptide salts based on thiazolylalanine, similar to 2-(Boc-amino)thiazole-5-boronic acid, have been prepared and used to synthesize corresponding thiazole-based carbene complexes. These complexes are significant as the first examples of thiazolylalanine-2-ylidene metal bioconjugates, highlighting their potential in organometallic chemistry (Lemke & Metzler‐Nolte, 2011).
Peptide Mimetics Research : Unnatural amino acids like 2-(Boc-amino)thiazole-5-boronic acid have been used to mimic tripeptide β-strands, forming β-sheetlike hydrogen-bonded dimers. These compounds provide valuable insights into peptide structure and function (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).
Stereoselective Synthesis in Organic Chemistry : Studies involving the addition of 2-(trimethylsilyl)thiazole to differentially protected α-amino aldehydes, closely related to 2-(Boc-amino)thiazole-5-boronic acid, have shown significant stereoselectivity. This research is crucial for understanding and improving asymmetric synthesis methods in organic chemistry (Dondoni, Fantin, Fogagnolo, & Pedrini, 1990).
Development of Bioactive Peptides : The synthesis of bioactive peptides involving the condensation of heterocyclic moieties with amino acids, akin to the structure of 2-(Boc-amino)thiazole-5-boronic acid, has led to compounds with a variety of biological activities. This research demonstrates the versatility of these compounds in medicinal chemistry (Das & Himaja, 2010).
Enzyme Inhibition and Biological Significance : Benzothiazole derivatives, similar to 2-(Boc-amino)thiazole-5-boronic acid, have been synthesized and shown to exhibit significant antiurease and nitric oxide scavenging activities. Such studies underline the biological significance and potential therapeutic applications of these compounds (Gull et al., 2013).
Peptide Synthesis and Stereochemistry : Research on the stereochemistry associated with the synthesis of amino acids and peptides, including compounds like 2-(Boc-amino)thiazole-5-boronic acid, is essential in developing methodologies for precise and controlled peptide synthesis. This is critical for the production of peptides with specific biological functions (Krishnamurthy et al., 2015).
Eigenschaften
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSRJBMGBOJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)thiazole-5-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

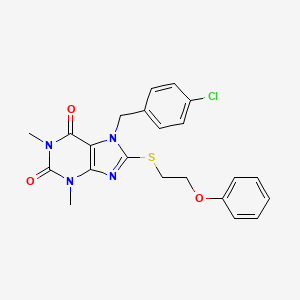
![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)

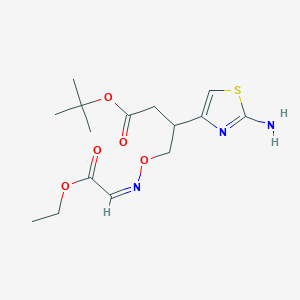

![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
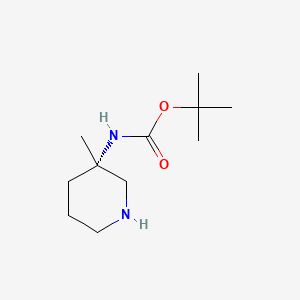
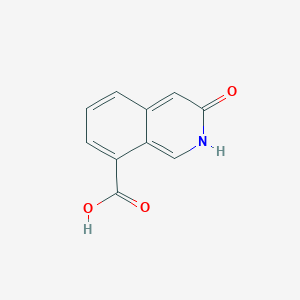
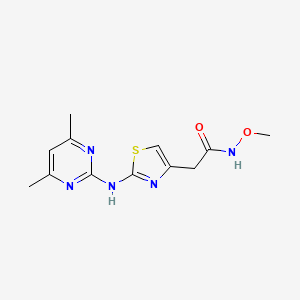
![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)
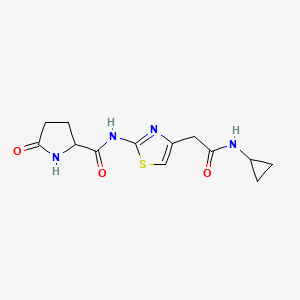

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2415938.png)
